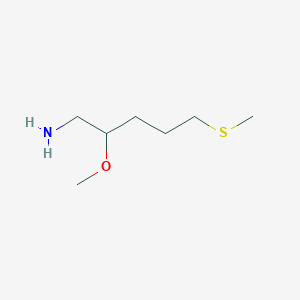

2-Methoxy-5-(methylsulfanyl)pentan-1-amine

Description

2-Methoxy-5-(methylsulfanyl)pentan-1-amine (hereafter referred to as Compound X) is a branched aliphatic amine featuring a methoxy (-OCH₃) group at position 2 and a methylsulfanyl (-SCH₃) group at position 5. Its molecular formula is C₇H₁₇NOS, and its structure combines polar (amine, methoxy) and moderately lipophilic (methylsulfanyl) functionalities.

Properties

Molecular Formula |

C7H17NOS |

|---|---|

Molecular Weight |

163.28 g/mol |

IUPAC Name |

2-methoxy-5-methylsulfanylpentan-1-amine |

InChI |

InChI=1S/C7H17NOS/c1-9-7(6-8)4-3-5-10-2/h7H,3-6,8H2,1-2H3 |

InChI Key |

JCHICQQWUOAYMN-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCSC)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methylsulfanyl)pentan-1-amine typically involves the alkylation of a primary amine with a suitable alkylating agent. One common method is the reaction of 2-methoxypentane with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-5-(methylsulfanyl)pentan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylsulfanyl)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler amine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Simplified amine derivatives.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(methylsulfanyl)pentan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylsulfanyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Compound X, differing primarily in substituents or backbone modifications:

Physicochemical Properties (Inferred)

- Solubility: Compound X’s methoxy and amine groups likely confer moderate water solubility, whereas the methylsulfanyl group reduces polarity compared to oxygen analogs. The phenyl-substituted analog (C₁₂H₁₉NO) is expected to be less soluble in water due to aromatic hydrophobicity . The oxadiazole derivative (C₁₄H₁₉N₃O) may exhibit lower solubility due to planar heterocyclic rigidity .

Polarity :

- Replacement of -SCH₃ with -OCH₂CH₂CH₃ (as in 2-Methyl-5-propoxypentan-1-amine) increases oxygen content but extends lipophilic chains, altering partition coefficients .

Biological Activity

2-Methoxy-5-(methylsulfanyl)pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its cytotoxic properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 2-Methoxy-5-(methylsulfanyl)pentan-1-amine typically involves the alkylation of appropriate amines with methoxy and methylthio groups. The characterization of the compound is performed using various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure and purity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of 2-Methoxy-5-(methylsulfanyl)pentan-1-amine against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

These results indicate that the compound exhibits promising antiproliferative effects, particularly against liver and breast cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of larger substituents on the aromatic ring enhances cytotoxic activity. For instance, substituents such as methoxy and methylthio groups significantly improve the compound's efficacy against cancer cells. The introduction of hydrophilic groups was also found to be beneficial for increasing activity levels.

While specific mechanisms for 2-Methoxy-5-(methylsulfanyl)pentan-1-amine are still under investigation, preliminary findings suggest that it may induce apoptosis in cancer cells through pathways involving caspases and PARP cleavage. Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Case Studies

A notable study assessed the anticancer effects of various derivatives of similar compounds, providing insights into their biological activities. For example, compounds with methoxy substitutions displayed enhanced activity against multiple cancer cell lines compared to their unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.